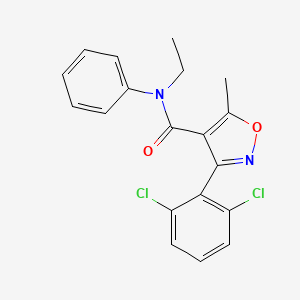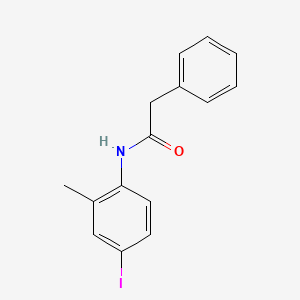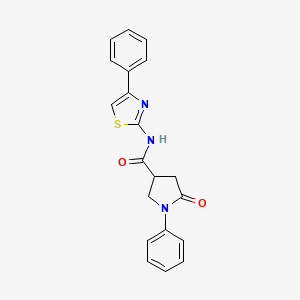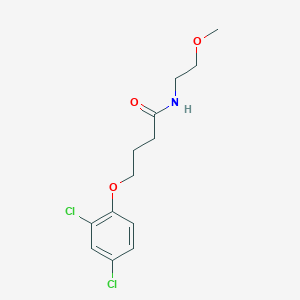
4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its selective herbicidal properties, making it effective in eliminating unwanted plants without harming crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process can be summarized as follows:
Formation of 2,4-dichlorophenoxybutyric acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting 2,4-dichlorophenoxybutyric acid is then reacted with 2-methoxyethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amides and alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxy compounds, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides and their interactions with various reagents.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicidal drugs.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of plants by binding to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin transporters and receptors, which are crucial for maintaining plant growth and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties but different selectivity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar herbicidal activity.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-(2-methoxyethyl)butanamide is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its methoxyethyl group enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H17Cl2NO3 |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide |
InChI |
InChI=1S/C13H17Cl2NO3/c1-18-8-6-16-13(17)3-2-7-19-12-5-4-10(14)9-11(12)15/h4-5,9H,2-3,6-8H2,1H3,(H,16,17) |
Clé InChI |
UDNOWZPXVYDSEB-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961285.png)

![5-(2-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14961293.png)
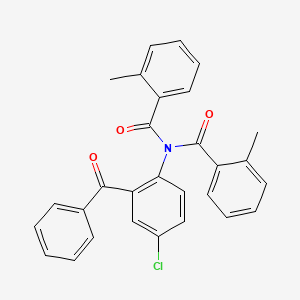
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14961304.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961308.png)

![N-[4-(butan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B14961327.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14961328.png)
![(E)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-2-propen-1-one](/img/structure/B14961336.png)

